1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl-

Antibacterial Benzonaphthyridine Gram-positive

1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- (CAS 610279-92-0) is a tricyclic benzonaphthyridine derivative with a partially saturated ring system (C₁₂H₁₆N₂, MW 188.27 g/mol). This compound belongs to the broader benzo[de][1,7]naphthyridine class, which has been historically investigated for antibacterial applications.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 610279-92-0
Cat. No. B12113091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl-
CAS610279-92-0
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CNCC3=CC=C2
InChIInChI=1S/C12H16N2/c1-14-6-5-9-3-2-4-10-7-13-8-11(14)12(9)10/h2-4,11,13H,5-8H2,1H3
InChIKeyONUGFRQAKBQUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- (CAS 610279-92-0): Core Scaffold Identity and Procurement-Relevant Specifications


1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- (CAS 610279-92-0) is a tricyclic benzonaphthyridine derivative with a partially saturated ring system (C₁₂H₁₆N₂, MW 188.27 g/mol) . This compound belongs to the broader benzo[de][1,7]naphthyridine class, which has been historically investigated for antibacterial applications [1]. The core scaffold features a 1-methyl substitution on a hexahydro-1H-benzo[de][1,7]naphthyridine framework. Reported predicted physicochemical properties include a density of approximately 1.075–1.1 g/cm³, a boiling point of approximately 303.3 °C, and a predicted pKa of approximately 9.21 .

Why Generic Substitution of 1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- (CAS 610279-92-0) Is Not Advisable Without Comparative Data


Within the benzo[de][1,7]naphthyridine class, seemingly minor modifications—such as the presence or absence of methoxy groups on the aromatic ring or variations in N-alkyl substitution—can fundamentally alter antibacterial spectrum, potency, and physicochemical behavior [1]. The parent patent, US 3,557,119, explicitly describes 4,5-dimethoxy and 5,6-dimethoxy derivatives with distinct antibacterial profiles against specific strains including penicillin-resistant Staphylococcus pyogenes [1]. Therefore, generic substitution of 2,3,7,8,9,9a-hexahydro-1-methyl-1H-benzo[de][1,7]naphthyridine for a dimethoxy analog, or vice versa, cannot be assumed to yield equivalent biological outcomes. However, it must be noted that published quantitative differential data directly comparing the target compound against named analogs are currently absent from the accessible literature.

Quantitative Evidence Guide: 1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- (CAS 610279-92-0) vs. Structural Analogs


Core Scaffold Antibacterial Activity Window from the Foundational Patent (US 3,557,119)

The parent patent US 3,557,119 establishes that compounds within the 2,3,7,8,9,9a-hexahydro-1H-benzo[d,e][1,7]naphthyridine class demonstrate antibacterial activity. Specifically, the patent exemplifies the 5,6-dimethoxy-8-methyl derivative (Example XVIII) and reports class-level activity against Staphylococcus pyogenes (penicillin-sensitive and penicillin-resistant strains), Sarcina lutea, Streptococcus fecalis, and Salmonella pullorum [1]. However, no quantitative minimum inhibitory concentration (MIC) values are provided for the unsubstituted (non-dimethoxy) 1-methyl scaffold represented by CAS 610279-92-0, nor are direct comparative data against standard antibiotics or related analogs reported.

Antibacterial Benzonaphthyridine Gram-positive

Physicochemical Differentiation: LogP, pKa, and Boiling Point vs. Dimethoxy Analogs

The target compound (CAS 610279-92-0) carries a predicted LogP of 1.10, a predicted pKa of approximately 9.21, and a predicted boiling point of 303.3 °C . In contrast, the dimethoxy-substituted analog 5,6-dimethoxy-8-methyl-2,3,7,8,9,9a-hexahydro-1H-benzo[d,e][1,7]naphthyridine is expected to exhibit a higher LogP and hydrogen-bonding capacity due to the two methoxy groups, which would affect membrane permeability and solubility. No experimentally measured values for either compound were located in the accessed sources.

Physicochemical properties LogP pKa prediction

Structural Determinant: Absence of Aromatic Methoxy Groups as a Key Differentiator from the Primary Patent Series

The patent-protected dimethoxy derivatives (4,5-dimethoxy and 5,6-dimethoxy) are explicitly claimed as antibacterial agents [1]. The target compound (CAS 610279-92-0) lacks these aromatic methoxy substituents, carrying only a 1-methyl group on the saturated nitrogen. In the broader naphthyridine and quinoline antibacterial literature, methoxy substituents at the 6-position are known to modulate gyrase/ topoisomerase IV target preference and enhance potency against Gram-positive pathogens [2]. Thus, the unsubstituted aromatic ring of CAS 610279-92-0 represents a structurally simplified starting point, potentially with a different target engagement profile, although no direct binding or enzymatic data are available for this compound.

Structure-activity relationship Methoxy substitution Antibacterial pharmacophore

Best-Fit Application Scenarios for 1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- (CAS 610279-92-0) Based on Available Evidence


Synthetic Intermediate for Diversification of the Benzonaphthyridine Antibacterial Scaffold

Based on the foundational patent evidence that dimethoxy-substituted analogs possess antibacterial activity [1], CAS 610279-92-0 can serve as a key synthetic intermediate. Its unsubstituted aromatic ring allows for late-stage functionalization (e.g., methoxylation, halogenation, or coupling) to generate focused libraries exploring the structure-activity relationships around the benzo ring. Procurement is warranted for medicinal chemistry programs aiming to diversify beyond the 4,5- and 5,6-dimethoxy patterns exemplified in US 3,557,119.

Reference Standard for Analytical Method Development in Benzonaphthyridine Synthesis

The predicted LogP (1.10) and pKa (~9.21) [1] provide a basis for developing reverse-phase HPLC and LC-MS methods. This compound can be used as a retention time marker and system suitability standard when analyzing more complex benzonaphthyridine mixtures. Its relatively low molecular weight (188.27 g/mol) and predicted moderate lipophilicity make it suitable for method development where a balance between retention and resolution is required.

Negative Control or Baseline Compound for Antibacterial Screening Panels

Given the class-level inference that antibacterial activity within this scaffold is associated with aromatic methoxy substitution [1], the target compound—lacking such substitution—may exhibit reduced or no antibacterial activity. It can therefore be included as a negative control or baseline comparator in minimum inhibitory concentration (MIC) assays against S. pyogenes or other Gram-positive strains, helping to establish the pharmacophoric contribution of the methoxy groups when evaluating novel analogs.

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